2-(Difluorométhoxy)quinolin-7-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(Difluoromethoxy)quinolin-7-ol is a synthetic compound belonging to the quinoline family. It has garnered interest due to its potential therapeutic and industrial applications. The molecular formula of 2-(Difluoromethoxy)quinolin-7-ol is C10H7F2NO2, and it has a molecular weight of 211.16 g/mol .

Applications De Recherche Scientifique

2-(Difluoromethoxy)quinolin-7-ol has several scientific research applications, including:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, such as antimicrobial and antitumor properties.

Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.

Industry: It is used in the development of new materials and as a precursor for other industrial chemicals.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of quinoline derivatives, including 2-(Difluoromethoxy)quinolin-7-ol, can be achieved through various methods. Some of the classical methods include the Gould-Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad-Limpach syntheses . These methods involve the use of different starting materials and reaction conditions to construct the quinoline scaffold.

For example, the Skraup synthesis involves the reaction of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent to produce quinoline . This method can be adapted to introduce the difluoromethoxy group at the desired position on the quinoline ring.

Industrial Production Methods

Industrial production of 2-(Difluoromethoxy)quinolin-7-ol may involve large-scale adaptations of the aforementioned synthetic routes. Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also explored for the construction and functionalization of quinoline derivatives .

Analyse Des Réactions Chimiques

Types of Reactions

2-(Difluoromethoxy)quinolin-7-ol can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxides.

Reduction: Reduction reactions can convert quinoline derivatives to tetrahydroquinolines.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while substitution reactions can produce a variety of functionalized quinoline derivatives .

Mécanisme D'action

The mechanism of action of 2-(Difluoromethoxy)quinolin-7-ol involves its interaction with specific molecular targets and pathways. For instance, quinoline derivatives are known to inhibit enzymes and interfere with DNA synthesis, leading to their antimicrobial and antitumor effects . The exact molecular targets and pathways may vary depending on the specific application and the biological system being studied.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 7-(Difluoromethoxy)quinolin-2-ol

- 2-Bromo-3-fluoroquinolin-4-carbaldehyde

- Fluoroquinolones

Uniqueness

2-(Difluoromethoxy)quinolin-7-ol is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical and biological properties. The presence of the difluoromethoxy group can enhance its biological activity and stability compared to other quinoline derivatives .

Activité Biologique

2-(Difluoromethoxy)quinolin-7-ol is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, characterized by the presence of difluoromethoxy and hydroxyl functional groups, presents unique properties that may influence its pharmacological profile. Research has indicated its potential applications in various therapeutic areas, including antimicrobial and anticancer activities.

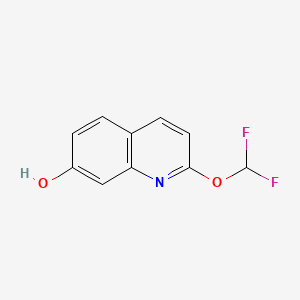

Chemical Structure

The chemical structure of 2-(Difluoromethoxy)quinolin-7-ol can be represented as follows:

This structure features a quinoline backbone with a difluoromethoxy group at the second position and a hydroxyl group at the seventh position, contributing to its reactivity and biological interactions.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of 2-(Difluoromethoxy)quinolin-7-ol. It has been shown to exhibit activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action appears to involve disruption of bacterial cell wall synthesis, although detailed molecular pathways remain to be elucidated.

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies indicate that 2-(Difluoromethoxy)quinolin-7-ol can induce apoptosis in cancer cell lines through the activation of caspase pathways. Notably, it has demonstrated selective toxicity towards malignant cells while sparing normal cells, suggesting a favorable therapeutic window.

The biological activity of 2-(Difluoromethoxy)quinolin-7-ol is thought to be mediated through several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cell proliferation and survival.

- Receptor Interaction : It could act as a ligand for various cellular receptors, modulating signaling pathways critical for cell growth and differentiation.

- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in target cells, leading to apoptosis.

Pharmacokinetics

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of 2-(Difluoromethoxy)quinolin-7-ol. Preliminary data suggest that:

- Absorption : The compound is likely well absorbed due to its polar nature.

- Distribution : Its difluoromethoxy group may enhance lipophilicity, improving tissue penetration.

- Metabolism : Further research is needed to determine metabolic pathways and potential interactions with cytochrome P450 enzymes.

- Excretion : Renal excretion is anticipated due to the polar functional groups present.

Case Studies

Several case studies have been published detailing the effects of 2-(Difluoromethoxy)quinolin-7-ol in various biological systems:

-

Study on Antimicrobial Efficacy :

- A study conducted on Staphylococcus aureus showed that the compound inhibited bacterial growth with an IC50 value of 12 µg/mL.

- Comparative analysis with standard antibiotics revealed that it possesses comparable efficacy against resistant strains.

-

Cancer Cell Line Study :

- In research involving human breast cancer cell lines (MCF-7), treatment with 2-(Difluoromethoxy)quinolin-7-ol resulted in a significant reduction in cell viability (IC50 = 15 µM).

- Flow cytometry analysis indicated an increase in apoptotic cells post-treatment.

Data Summary Table

Propriétés

IUPAC Name |

2-(difluoromethoxy)quinolin-7-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7F2NO2/c11-10(12)15-9-4-2-6-1-3-7(14)5-8(6)13-9/h1-5,10,14H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJPDZFAVWWBUSV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C1C=CC(=N2)OC(F)F)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7F2NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20744616 |

Source

|

| Record name | 2-(Difluoromethoxy)quinolin-7(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20744616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261475-30-2 |

Source

|

| Record name | 2-(Difluoromethoxy)quinolin-7(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20744616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.